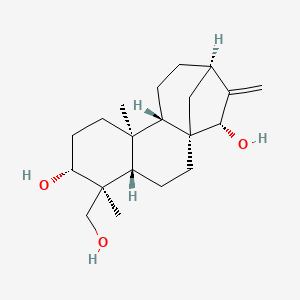

ent-16-Kaurene-3beta,15beta,18-triol

描述

ent-16-Kaurene-3beta,15beta,18-triol is a natural product found in Suregada multiflora with data available.

科学研究应用

赤霉素生物合成中的作用

包括“ent-16-Kaurene-3beta,15beta,18-triol”在内的ent-kaurenes是赤霉素生物合成的前体 {svg_1} {svg_2}. 赤霉素是植物激素,它调节植物生长,并影响各种发育过程,包括茎伸长、萌发、休眠、开花、性别表达、酶诱导以及叶片和果实衰老 {svg_3} {svg_4}.

植物非生物胁迫响应

研究表明,负责ent-kaurenes生物合成的ent-kaurene合酶样基因与水稻的非生物胁迫响应有关 {svg_5}. 这表明“this compound”可能在植物对环境胁迫因子的响应中发挥作用 {svg_6}.

3. 植物株高调节的潜在作用 ent-kaurene的生物合成是赤霉素合成的关键初始步骤 {svg_7}. ent-kaurene合酶的突变通常会导致植物出现矮化表型,这种表型可以通过外源赤霉素的施用来挽救 {svg_8}. 这表明“this compound”可能参与植物株高的调节 {svg_9}.

开花的潜在作用

由于ent-kaurenes参与赤霉素的生物合成,因此它们也可能在开花中发挥作用。 已知赤霉素可以促进多种植物的开花 {svg_10} {svg_11}.

种子萌发的潜在作用

赤霉素是ent-kaurenes的前体,已知它可以打破种子休眠并促进萌发 {svg_12} {svg_13}. 因此,“this compound”可能在种子萌发中发挥作用 {svg_14} {svg_15}.

植物防御的潜在作用

一些ent-kaurenes被发现具有抗菌活性 {svg_16}. 这表明“this compound”可能在植物防御机制中发挥作用 {svg_17}.

作用机制

Target of Action

The primary target of ent-16-Kaurene-3beta,15beta,18-triol is the enzyme β-hexosaminidase . This enzyme plays a crucial role in the degradation of glycoproteins and glycolipids in cells.

Mode of Action

The compound This compound interacts with its target, β-hexosaminidase, by inhibiting its release . This interaction results in a significant anti-allergic activity .

Biochemical Pathways

The inhibition of β-hexosaminidase release by This compound affects the biochemical pathways involved in allergic responses

Result of Action

The result of the action of This compound is a significant reduction in allergic responses . This is due to the compound’s inhibitory effect on the release of β-hexosaminidase, an enzyme involved in allergic reactions .

生化分析

Biochemical Properties

ent-16-Kaurene-3beta,15beta,18-triol participates in several biochemical reactions, primarily interacting with enzymes and proteins involved in diterpenoid biosynthesis. It is known to interact with diterpene synthases, such as copalyl diphosphate synthase and kaurene synthase, which catalyze the formation of ent-kaurene from geranylgeranyl diphosphate. These interactions are crucial for the biosynthesis of gibberellins, a group of plant hormones that regulate growth and development . The compound’s hydroxyl groups facilitate hydrogen bonding with active site residues of these enzymes, stabilizing the transition states and enhancing catalytic efficiency.

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. In plant cells, it acts as a precursor for gibberellins, which modulate cell elongation, division, and differentiation. The compound also affects secondary metabolism by serving as a substrate for the synthesis of phytoalexins, which are antimicrobial compounds produced in response to pathogen attack . Additionally, this compound has been shown to impact cellular redox balance by interacting with antioxidant enzymes, thereby influencing oxidative stress responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific enzymes and receptors. It binds to diterpene synthases through its hydroxyl groups, forming hydrogen bonds and van der Waals interactions that stabilize the enzyme-substrate complex. This binding induces conformational changes in the enzyme, facilitating the conversion of geranylgeranyl diphosphate to ent-kaurene . Furthermore, this compound can modulate gene expression by acting as a ligand for transcription factors involved in the regulation of gibberellin biosynthesis genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound vary over time. The compound exhibits stability under standard storage conditions, but its activity can be influenced by factors such as temperature, pH, and light exposure. Over time, this compound may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of growth regulation and stress responses .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound has been observed to promote growth and development by enhancing gibberellin biosynthesis. At high doses, it can exhibit toxic effects, including inhibition of cell division and induction of apoptosis. Threshold effects have been noted, where a specific concentration of this compound is required to elicit a biological response . Toxicological studies are essential to determine the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in the metabolic pathways of diterpenoid biosynthesis. It is synthesized from geranylgeranyl diphosphate through the action of copalyl diphosphate synthase and kaurene synthase. The compound can be further metabolized to produce gibberellins and other diterpenoid derivatives . Enzymes such as cytochrome P450 monooxygenases play a role in the hydroxylation and oxidation of this compound, affecting its metabolic flux and the levels of downstream metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound can influence its biological activity, as its concentration in specific cellular compartments determines its interaction with enzymes and receptors .

Subcellular Localization

The subcellular localization of this compound is critical for its function. The compound is primarily localized in the plastids, where diterpenoid biosynthesis occurs. Targeting signals and post-translational modifications direct this compound to specific compartments within the plastids, ensuring its availability for enzymatic reactions. The localization of this compound can also affect its stability and activity, as the microenvironment within different organelles can influence its interactions with biomolecules .

属性

IUPAC Name |

(1R,4S,5S,6R,9S,10S,13R,15S)-5-(hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-12-13-4-5-15-18(2)8-7-16(22)19(3,11-21)14(18)6-9-20(15,10-13)17(12)23/h13-17,21-23H,1,4-11H2,2-3H3/t13-,14+,15+,16-,17+,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSICAMHPRQJNMG-WWWUCTDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC34C2CCC(C3)C(=C)C4O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@@H]4O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。